molecular formula C17H11N3O2S B2636610 N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-87-7

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide

Cat. No. B2636610
M. Wt: 321.35
InChI Key: CDYWZNVXXOIJOT-UHFFFAOYSA-N
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Description

“N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide” is a chemical compound that contains a thiazole ring. Thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .


Synthesis Analysis

The synthesis of thiazole derivatives involves the interaction of aminonitrile with salts and esters of dithioacids carbon oxysulfide, carbon disulfide, and isothiocyanates . Microwave-assisted Hantzsch thiazole synthesis is also used for the synthesis of certain thiazole derivatives .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Synthesis and Reactivity

  • A study by Aleksandrov et al. (2018) described the synthesis and reactivity of related naphtho-fused 1,3-thiazole compounds, providing a foundation for understanding the chemical behavior of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Aleksandrov, El’chaninov, & Stepanov, 2018).

Antimicrobial and Anticonvulsant Screening

  • Research by Arshad et al. (2019) explored β-naphthalene incorporated thiazole-5-carboxamides/thiazole-5-ketones for their anticonvulsant activity, suggesting potential applications in neuroscience and pharmacology (Arshad, Al-Otaibi, Mustafa, Shousha, & Alshahrani, 2019).

Antimicrobial and Anti-proliferative Activities

  • Mansour et al. (2020) synthesized derivatives of thiazolyl pyrazoline linked to benzo[1,3]dioxole and evaluated their antimicrobial and anti-proliferative properties, which could be relevant to the study of N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Mansour, Aboelnaga, Nassar, & Elewa, 2020).

Antimycobacterial Activity

  • A 2016 study by Goněc et al. focused on N-alkoxyphenylhydroxynaphthalenecarboxamides, revealing significant antimycobacterial activity, which could imply similar potential for N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide (Goněc, Pospíšilová, Kauerová, Kos, Doháňošová, Oravec, Kollar, Coffey, Liptaj, Čížek, & Jampílek, 2016).

Synthesis and Anticancer Evaluation

  • Salahuddin et al. (2014) synthesized naphthalene derivatives with benzimidazole and evaluated their anticancer potential. This suggests that similar naphthalene derivatives like N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide could be explored for oncological applications (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name

N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O2S/c21-16(15-8-9-18-22-15)20-17-19-14(10-23-17)13-7-3-5-11-4-1-2-6-12(11)13/h1-10H,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDYWZNVXXOIJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CSC(=N3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(naphthalen-1-yl)thiazol-2-yl)isoxazole-5-carboxamide

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